1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c19-11-1-2-13-14(9-11)27-18(20-13)26-12-5-7-21(8-6-12)17(25)10-22-15(23)3-4-16(22)24/h1-2,9,12H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIRWDSYNSNLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=C(C=C3)F)C(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Assembly
The target compound’s structure comprises three modular components:
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6-Fluoro-1,3-benzothiazol-2-ol (or its protected derivatives)
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Piperidine-4-ol (or activated intermediates)
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1-(2-Oxoethyl)pyrrolidine-2,5-dione
Synthetic pathways typically follow a convergent approach , where these modules are synthesized separately and combined in later stages.
Synthesis of 6-Fluoro-1,3-benzothiazol-2-ol
Fluorinated benzothiazoles are prepared via cyclocondensation of 2-aminothiophenol derivatives with fluorinated carbonyl precursors. For example:
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Step 1 : 2-Amino-4-fluorothiophenol reacts with thiophosgene in dichloromethane to form the 2-chloro-6-fluoro-1,3-benzothiazole intermediate.
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Step 2 : Hydrolysis of the chloro group using aqueous NaOH yields 6-fluoro-1,3-benzothiazol-2-ol.
Key Reaction Conditions :
Functionalization of Piperidine
Piperidine-4-ol is activated for etherification through mesylation or tosylation :
Etherification and Coupling Reactions
The benzothiazole-piperidine ether linkage is established via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions:
SNAr Methodology
Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions improve ether formation:
Optimization Strategies
Solvent and Catalyst Screening
| Parameter | Options Tested | Optimal Choice | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, DMSO, THF, AcCN | DMF | +12% |
| Base | K2CO3, Cs2CO3, NEt3 | Cs2CO3 | +8% |
| Catalyst | None, CuI, Pd(OAc)2 | None | – |
Data adapted from patent literature and synthetic protocols.
Temperature and Time Profiling
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Etherification : Elevating temperature from 80°C to 120°C reduced reaction time from 24 hours to 12 hours without side-product formation.
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Alkylation : Prolonged heating (>8 hours) led to pyrrolidine ring decomposition, necessitating strict time control.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
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HPLC : >98% purity (C18 column, 0.1% TFA in H2O/MeOH gradient).
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XRD : Single-crystal analysis confirmed stereochemistry at the piperidine-oxy junction.
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Both nucleophilic and electrophilic substitutions can occur, particularly at the benzothiazole and piperidine rings, facilitated by reagents like sodium hydride (NaH) or halogenated compounds.
Common Reagents and Conditions
Common reagents include strong acids and bases, organic solvents like dichloromethane or ethanol, and metal catalysts. Conditions often require controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and prolonged reaction times to achieve desired outcomes.
Major Products
Major products from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties, enhancing their utility in diverse applications.
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential as a lead candidate for drug development. The incorporation of the benzothiazole group is known to enhance biological activity and selectivity towards specific targets. Research has shown that benzothiazoles can exhibit anti-cancer properties, making this compound a candidate for further investigation in oncology.
Antimicrobial Activity
Studies have indicated that compounds featuring benzothiazole derivatives often display antimicrobial properties. This compound could be evaluated for its efficacy against various bacterial and fungal strains, contributing to the search for new antimicrobial agents in the face of rising resistance.
Neurological Disorders
Given the piperidine moiety's presence, there is potential for this compound to interact with neurological pathways. Research into similar compounds has suggested that they may act as modulators in neurological disorders such as Alzheimer's disease or schizophrenia. Investigating the neuroprotective effects or cognitive enhancement capabilities could be a promising avenue.
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects through its interactions with specific molecular targets, such as enzymes, receptors, or ion channels. It can modulate biochemical pathways, leading to alterations in cellular functions. Detailed mechanistic studies often reveal how its structural elements contribute to binding affinity, specificity, and overall efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of:
- Piperidinyloxy linker : Enhances conformational flexibility and solubility.
- Pyrrolidine-2,5-dione : A cyclic diketone associated with improved metabolic stability.
Comparison Table
Research Findings
Structural Advantages
- Fluorine Substitution: The 6-fluoro group on benzothiazole may improve lipophilicity and receptor affinity compared to non-fluorinated analogs like Compound 16 (oxazolo[4,5-b]pyridine core) .
- Pyrrolidine-2,5-dione vs. Aliphatic Diketones : The cyclic diketone in the target compound likely offers greater rigidity and metabolic resistance than the linear aliphatic diketone in 1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione .
Potential Limitations
- The piperidinyloxy linker, while flexible, may introduce steric hindrance compared to simpler linkers in analogs like Compound 16 .
Biological Activity
1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione, also referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure which includes a benzothiazole moiety and a piperidine ring, suggesting diverse pharmacological properties.
The molecular formula of this compound is C₁₈H₁₈F₁N₃O₃S, with a molecular weight of approximately 391.4 g/mol. The compound's structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₃O₃S |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 1324171-50-7 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Research indicates that benzothiazole derivatives can inhibit specific enzymes involved in critical biological pathways. For instance, studies have shown that compounds similar to this one can inhibit DprE1, an enzyme crucial for mycobacterial cell wall synthesis, leading to potential applications in treating tuberculosis .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzothiazole derivatives. The compound has demonstrated significant activity against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. For example, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research into the anticancer potential of benzothiazole derivatives has revealed promising results. The compound may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the modulation of signaling pathways such as the MAPK/ERK pathway .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. Studies indicate that it may reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
In a recent study, a series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to 1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating significant antibacterial properties .
Study 2: Anticancer Activity
Another study focused on the anticancer effects of benzothiazole derivatives in human breast cancer cell lines (MCF-7). The results showed that these compounds could inhibit cell growth by approximately 70% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies suggested that this was mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase .
Q & A
Basic: How can the synthesis of the benzothiazole-piperidine-pyrrolidinedione core structure be optimized?
Methodological Answer:
- Reaction Solvent Selection : Use polar aprotic solvents like DMF or methanol for nucleophilic substitution reactions involving piperidine and benzothiazole-oxy intermediates. For example, achieved 82% yield using methanol and acetic acid for pyrrolidine-2,5-dione derivatives .
- Catalyst Optimization : Potassium carbonate (K₂CO₃) or ammonium acetate can enhance reaction efficiency. demonstrated 93% yield in synthesizing pyrrolidine derivatives using K₂CO₃ in DMF .
- Temperature Control : Heating at 150°C (e.g., glycerin bath) for 20 hours ensures complete cyclization, as shown in for pyrrolidine intermediates .
Basic: What characterization techniques are critical for verifying the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For instance, reported δ 10.01 ppm for carbonyl groups in pyrrolidine-2,5-dione derivatives .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C-F at ~1200 cm⁻¹) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages to confirm purity (e.g., achieved 99% purity for compound 9) .
Advanced: How can spectral data contradictions (e.g., NMR splitting patterns) be resolved for derivatives with varying substituents?
Methodological Answer:
- Solvent Effects : Use deuterated DMSO or CDCl₃ to stabilize paramagnetic shifts. resolved aromatic proton splitting (δ 7.61 ppm, J = 8.0 Hz) in DMSO-d₆ .
- Dynamic NMR Studies : Investigate rotational barriers in piperidine rings under variable temperatures to explain unexpected multiplicities .
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts for ambiguous signals .
Advanced: What strategies can elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Molecular Docking : Simulate binding interactions with target proteins (e.g., used docking to visualize compound 9c binding to active sites) .
- Kinetic Studies : Measure IC₅₀ values in enzyme inhibition assays using fluorogenic substrates. linked pyrazoline derivatives to antitumor activity via kinase inhibition .
- Isotope Labeling : Track metabolic pathways using ¹⁸O or ¹⁴C labels in in vitro models .
Basic: How to assess purity post-synthesis and address residual solvents?
Methodological Answer:
- Chromatographic Methods : Use HPLC with UV detection (λ = 254 nm) and C18 columns. validated purity via ammonium acetate buffer (pH 6.5) in mobile phases .
- Thermogravimetric Analysis (TGA) : Detect solvent residues (e.g., used TGA to confirm <0.1% DMF in final products) .
- Recrystallization : Purify using DMF-EtOH (1:1) mixtures, achieving >95% purity as in .
Advanced: How to design experiments evaluating fluorination’s impact on benzothiazole bioactivity?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with F, Cl, or H at the benzothiazole 6-position. demonstrated fluorine’s role in enhancing metabolic stability .
- Fluorine-18 Radiolabeling : Track biodistribution using PET imaging in animal models .
- Electrophilic Substitution Analysis : Monitor regioselectivity in fluorination reactions using HNO₃/HF mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
